2-amino-6-methoxy-N-methylbenzamide
Description
2-Amino-6-methoxy-N-methylbenzamide is a benzamide derivative characterized by a methoxy group at the 6-position and an N-methylamide substituent on the aromatic ring. This compound belongs to the broader class of 2-aminobenzamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-6-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)8-6(10)4-3-5-7(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
KWFJVECPPJGXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and functional differences between 2-amino-6-methoxy-N-methylbenzamide and related compounds:
*Estimated based on substituent contributions. †Calculated using standard atomic weights.
Key Observations:
Substituent Effects: The methoxy group in 2-amino-6-methoxy-N-methylbenzamide increases electron density on the aromatic ring compared to the electron-withdrawing chloro group in its analog . This difference influences reactivity in electrophilic substitution reactions. The N-methylamide group facilitates hydrogen bonding (N–H···O), as seen in the crystal structure of 2-amino-6-chloro-N-methylbenzamide, which forms layers via intermolecular interactions .
Crystal Packing and Conformation :
- The chloro analog exhibits a dihedral angle of 68.39° between the benzene ring and methylamide group, impacting molecular stacking . The methoxy derivative likely adopts a similar conformation, but its bulkier substituent may alter packing efficiency.
Functional Group Diversity: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide incorporate N,O-bidentate directing groups, enabling selective C–H activation in metal-catalyzed reactions . In contrast, 2-amino-6-methoxy-N-methylbenzamide’s amino and methoxy groups may serve as weaker directing agents.
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